(2-Aminoethyl)(ethyl)methylamine
Overview
Description
(2-Aminoethyl)(ethyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl group, which is further substituted with an ethyl and a methyl group
Mechanism of Action
Target of Action
(2-Aminoethyl)(ethyl)methylamine, also known as N-Ethyl-N-methyl-1,2-ethanediamine , is a tertiary amine . Tertiary amines are characterized by the presence of three organic substituents attached to the nitrogen atom
Mode of Action
Amines in general are known for their basicity and ability to participate in a variety of chemical reactions .
Biochemical Pathways
Amines are known to be involved in a wide range of biochemical processes, including the synthesis of amino acids, proteins, and other biomolecules .
Pharmacokinetics
The compound’s molecular weight of 10218 suggests that it may be readily absorbed and distributed in the body
Result of Action
Amines are known to play crucial roles in various biological processes, including neurotransmission and regulation of ph .
Action Environment
Factors such as ph and temperature are known to affect the stability and reactivity of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)methylamine can be achieved through several methods. One common approach involves the alkylation of ethylenediamine with ethyl and methyl halides. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydroxide to deprotonate the amine groups, facilitating nucleophilic substitution reactions with the halides.
Another method involves the reductive amination of acetaldehyde with ethylamine and methylamine. This process requires a reducing agent such as sodium cyanoborohydride to convert the intermediate imine to the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic hydrogenation and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to simpler amines or hydrocarbons.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Simpler amines, hydrocarbons
Substitution: Substituted amines, various derivatives
Scientific Research Applications
(2-Aminoethyl)(ethyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
(2-Aminoethyl)(ethyl)methylamine can be compared to other similar compounds, such as:
Methylamine: A simpler amine with one methyl group attached to the amino group.
Ethylamine: An amine with an ethyl group attached to the amino group.
Dimethylamine: An amine with two methyl groups attached to the amino group.
Diethylamine: An amine with two ethyl groups attached to the amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its simpler counterparts.
Properties
IUPAC Name |
N'-ethyl-N'-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7(2)5-4-6/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALYCGKBKHHGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70111-47-6 | |
Record name | (2-aminoethyl)(ethyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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